

centanafadine human abuse liability study design results

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Compound Focus: Centanafadine

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Centanafadine & Abuse Potential Overview

Centanafadine is a first-in-class investigational drug for ADHD, classified as a norepinephrine, dopamine, and serotonin reuptake inhibitor (NDSRI) [1]. Its abuse potential is a critical area of investigation because it could offer a non-scheduled alternative to current stimulant therapies, which are Schedule II controlled substances in the U.S. due to their high abuse potential [2].

Preclinical data and an exploratory human abuse liability study using an immediate-release formulation suggested that **Centanafadine**'s abuse potential might be lower than that of commonly prescribed stimulants [3]. The completion of a dedicated Human Abuse Liability (HAL) study for **Centanafadine** in adults with ADHD was announced in a press release [4]. This study was designed to evaluate the abuse potential of two **Centanafadine** doses against Schedule II comparators, including d-amphetamine and lisdexamfetamine, in qualified recreational stimulant users [4]. Despite the study's completion, the specific design details and results have not been published in the available sources.

Clinical Safety and Efficacy Profile

Although the specific HAL study results are not available, data from Phase 2 and Phase 3 clinical trials provide relevant context on the drug's general safety and tolerability, which indirectly informs its safety

profile. The table below summarizes the treatment-emergent adverse events (TEAEs) reported across these trials.

Trial Phase/Duration	Population	Dosage	Common TEAEs (>2% & >Placebo)	Serious TEAEs / Abuse-Related AEs
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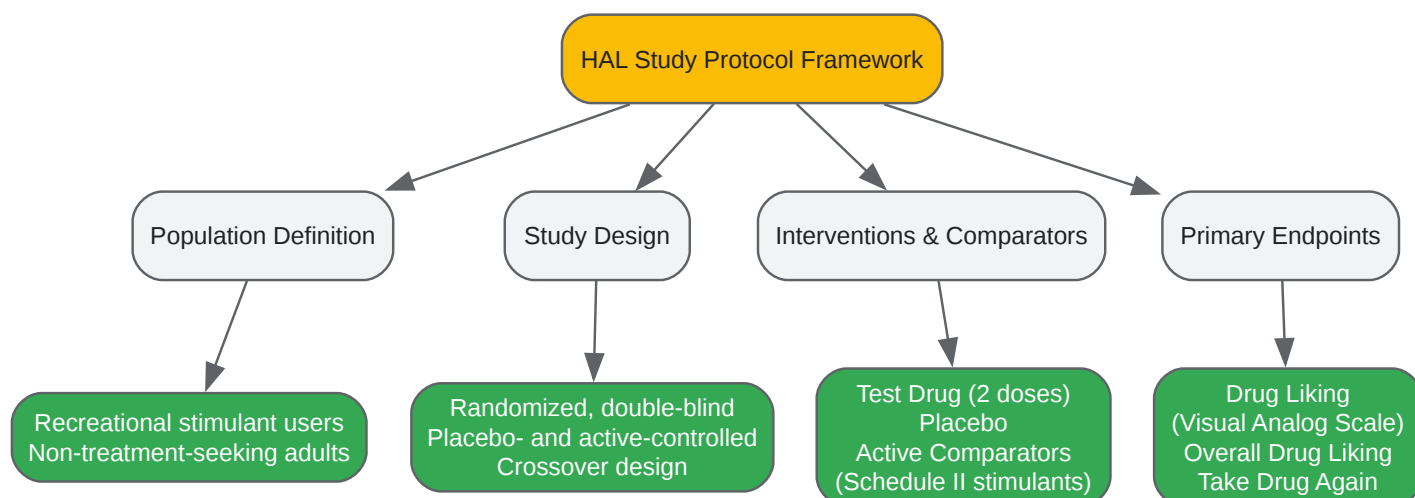
| **Phase 3 (6-week)** [3] | Adults with ADHD | 200 mg/day & 400 mg/day | - Decreased appetite

- Nausea
- Rash
- Fatigue
- Upper abdominal pain
- Somnolence | "Incidences of serious TEAEs and abuse potential–related AEs were low." | | **Phase 3 (52-week)** [2] | Adults with ADHD | 400 mg/day | - Insomnia (8.0%)
- Nausea (7.7%)
- Diarrhea (7.0%)
- Headache (7.0%) | Serious AEs: 1.8% of participants. None were assessed as related to **Centanafadine** by investigators. | | **Phase 3 (6-week)** [1] | Children & Adolescents with ADHD | Weight-based low & high dose | - Decreased appetite
- Nausea
- Rash
- Fatigue
- Upper abdominal pain
- Somnolence | Consistent with the wider clinical development program; overall safety and tolerability results were favorable. |

A dedicated Thorough QT (TQT) study also investigated **Centanafadine**'s effect on cardiac repolarization—a key safety consideration. The study found that even at a supratherapeutic dose of 800 mg, the drug had no clinically meaningful effect on the QTc interval, indicating a low risk for drug-induced arrhythmia [5].

Protocol Framework for a Human Abuse Liability Study

For researchers designing a HAL study for an NDSRI like **Centanafadine**, the general framework involves key methodological components, even though the specific protocol for **Centanafadine** is not public. The workflow outlines the core design elements:



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The standard methodology includes [4]:

- **Population:** The study enrolls qualified recreational stimulant users, who are non-treatment-seeking adults with a history of recreational use of central nervous system stimulants. This population can reliably distinguish between drugs with known abuse potential and placebo.
- **Design:** A randomized, double-blind, placebo- and active-controlled study is the gold standard. A crossover design, where each participant receives all treatments in a randomized sequence, is often employed to reduce variability and increase statistical power.
- **Interventions/Comparators:** The study typically includes at least two doses of the test drug (**Centanafadine**), a placebo, and one or more Schedule II active comparators (such as d-amphetamine or lisdexamfetamine).
- **Primary Endpoints:** The key outcomes are subjective measures collected using Visual Analog Scales (VAS), which typically include "Drug Liking," "Overall Drug Liking," and "Take Drug Again."

Key Considerations for Researchers

For scientists in this field, the case of **Centanafadine** highlights several important points:

- **NDSRI Mechanism:** As a triple reuptake inhibitor, **Centanafadine** represents a novel pharmacologic class for ADHD. Understanding its abuse liability is crucial as the combined neurotransmitter activity does not have a direct precedent in approved ADHD therapies [3] [1].
- **Regulatory Context:** The FDA encourages the development of non-controlled alternative treatments for ADHD, making the outcome of HAL studies a pivotal factor in a drug's regulatory pathway and labeling [2].

- **Indirect Evidence:** In the absence of published HAL results, the overall low rate of abuse-related adverse events in general clinical trials and the completion of a formal HAL study are positive, though not conclusive, indicators [3].

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